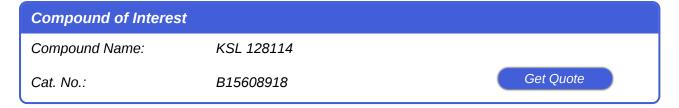


KSL-128114: A High-Affinity Peptide Ligand Targeting Syntenin for Glioblastoma Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intracellular scaffold protein syntenin has emerged as a promising therapeutic target due to its role in promoting malignant phenotypes. This document provides a comprehensive technical overview of KSL-128114, a novel and potent peptide inhibitor of syntenin, and its preclinical efficacy in glioblastoma models. KSL-128114 demonstrates nanomolar binding affinity to the PDZ1 domain of syntenin, exhibits metabolic stability, and effectively reduces glioblastoma cell viability while extending survival in a patient-derived xenograft model.[1] This guide details the quantitative data from preclinical studies, outlines key experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to KSL-128114

KSL-128114 is a metabolically stable peptide developed as a high-affinity inhibitor of the PDZ1 domain of syntenin.[1] Syntenin, a protein containing two PDZ domains, functions as a scaffold protein that regulates a multitude of signaling pathways involved in cancer cell invasion, migration, and proliferation.[1] By targeting syntenin, KSL-128114 aims to disrupt these protumorigenic signaling cascades. Preclinical research has demonstrated its potential as a therapeutic agent for highly aggressive cancers, including glioblastoma.[1]



Mechanism of Action and Signaling Pathway

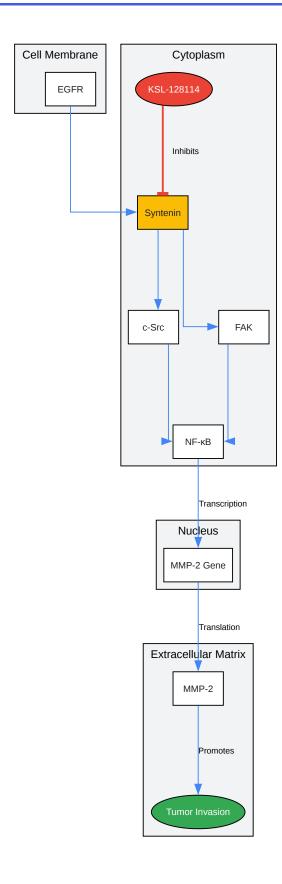
KSL-128114 exerts its anti-glioblastoma effects by binding to the PDZ1 domain of syntenin with high affinity, thereby inhibiting its protein-protein interactions.[1] Syntenin is a critical node in several signaling pathways that are frequently dysregulated in glioblastoma. Upon inhibition by KSL-128114, the downstream signaling cascades that promote tumor progression are disrupted.

Syntenin has been shown to interact with and activate several key signaling molecules, including:

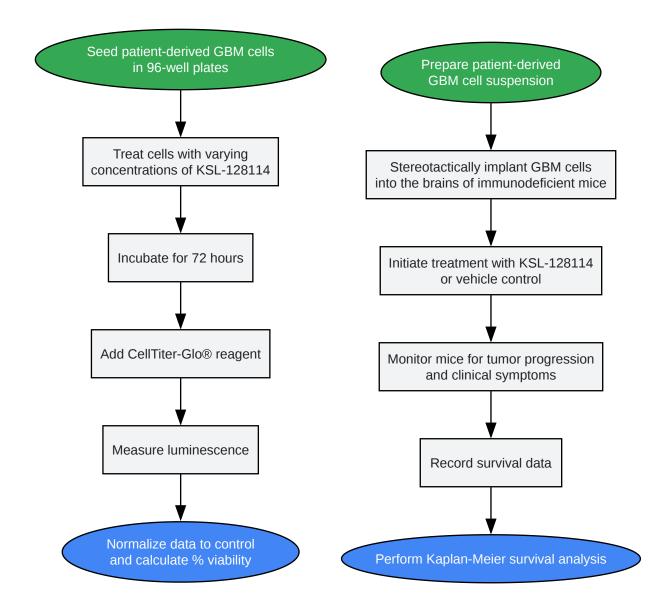
- Epidermal Growth Factor Receptor (EGFR): A primary driver of glioblastoma growth.
- c-Src: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.
- Focal Adhesion Kinase (FAK): A key regulator of cell adhesion and migration.
- Nuclear Factor-kappa B (NF-κB): A transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion.

The inhibition of syntenin by KSL-128114 is expected to downregulate the activity of these pathways, leading to a reduction in the expression of downstream effectors such as Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix and facilitation of tumor invasion.









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References

• 1. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]



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